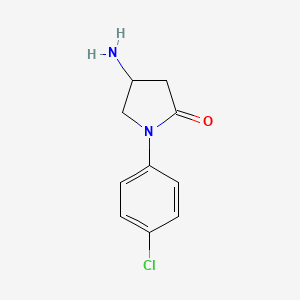

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

Description

Contextualization within Pyrrolidinone Chemistry and Derivatives

The pyrrolidinone ring is a five-membered lactam, a cyclic amide, that serves as a foundational scaffold in a multitude of biologically active molecules. frontiersin.org This heterocyclic system is a saturated derivative of pyrrole (B145914) and is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, including potential for enhanced aqueous solubility. pharmablock.com The pyrrolidine (B122466) ring's non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, which is a significant advantage in designing molecules that can selectively interact with biological targets. nih.gov

Derivatives of pyrrolidinone are synthesized through various chemical strategies, including 1,3-dipolar cycloadditions and aminocyclizations. nih.gov These methods allow for the introduction of diverse functional groups onto the core ring, leading to a wide array of compounds with different properties and potential applications. The versatility of the pyrrolidinone scaffold has led to its incorporation into compounds investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The specific substitutions on the pyrrolidinone ring, such as the 4-amino group and the 1-(4-chlorophenyl) group in the compound of interest, are critical in determining its chemical behavior and interaction with biological systems. frontiersin.org

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

The significance of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one in contemporary research is primarily as a synthetic intermediate or a building block for the creation of more complex molecules. The presence of both an amino group and a substituted aromatic ring makes it a versatile precursor for combinatorial chemistry and the development of compound libraries for screening purposes.

Pyrrolidine derivatives are widely utilized by medicinal chemists to develop novel therapeutic agents. nih.gov The structural motif is found in numerous natural products, including alkaloids, and has been integrated into synthetic drugs. frontiersin.org For instance, various pyrrolidinone derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the management of type 2 diabetes. nih.gov While direct biological activity studies on this compound are not extensively documented in publicly available literature, its structural components are present in molecules that have been subjects of biological evaluation. The 4-chlorophenyl group, for example, is a common feature in molecules designed to interact with specific biological targets. frontiersin.orgresearchgate.net

The value of this compound lies in its potential to be chemically modified. The amino group can be acylated, alkylated, or used in the formation of amides and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Overview of Current Academic Research Trajectories Involving this compound

Current academic research involving structures similar to this compound is focused on the synthesis and biological evaluation of novel derivatives. Research groups are actively designing and creating new series of pyrrolidinone-containing compounds to explore their potential as therapeutic agents.

For example, studies have been published on the synthesis of novel pyrrolidinone derivatives and their evaluation as inhibitors of enzymes such as autotaxin. frontiersin.org Other research has focused on creating derivatives with anticonvulsant and antinociceptive properties. frontiersin.org The general approach involves modifying the substituents on the pyrrolidinone ring to optimize potency, selectivity, and pharmacokinetic profiles.

While specific research trajectories for this compound itself are not prominently detailed, the broader field of pyrrolidinone chemistry is an active area of investigation. The synthesis of new derivatives often involves multi-step reaction sequences where a compound like this compound could serve as a key intermediate. The research underscores the ongoing effort to leverage the structural and functional versatility of the pyrrolidinone scaffold to address a variety of diseases.

Below is a table summarizing the key chemical information for the subject compound and a related structure.

| Property | This compound Hydrochloride |

| CAS Number | 60655-93-8 |

| Molecular Formula | C10H12Cl2N2O |

| Molecular Weight | 247.13 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAQQYUVQZKQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484488 | |

| Record name | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60655-93-8 | |

| Record name | 4-Amino-1-(4-chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60655-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1 4 Chlorophenyl Pyrrolidin 2 One and Its Analogues

Retrosynthetic Analysis of the 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential synthetic disconnections. The most straightforward approach involves the disconnection of the amide bond, leading to two primary synthons: 4-chloroaniline (B138754) and a suitably protected 4-aminopyrrolidin-2-one (B1281749) derivative. This strategy simplifies the synthesis to the formation of a robust amide linkage in the final steps.

Alternatively, a disconnection of the C-N bond within the pyrrolidinone ring suggests a cyclization strategy. This approach would start from a linear precursor containing the 4-chlorophenylamino moiety and a four-carbon chain with appropriate functional groups to facilitate intramolecular cyclization. Key functional group interconversions would be necessary to install the amino group at the 4-position of the pyrrolidinone ring.

A more advanced retrosynthetic approach could involve the construction of the pyrrolidinone ring itself through cycloaddition reactions. For instance, a [3+2] cycloaddition could be envisioned, although this is less common for this specific substitution pattern.

Classical and Modern Synthetic Routes to this compound

The synthesis of the this compound scaffold can be achieved through both classical multi-step sequences and modern, more convergent methods.

Multi-step Reaction Sequences and Key Intermediates

A plausible classical multi-step synthesis would commence from a readily available starting material such as itaconic acid or a derivative. The synthesis would proceed through several key intermediates.

Key Intermediates and Reaction Steps:

Formation of a Succinimide (B58015) Derivative: Reaction of itaconic anhydride (B1165640) with 4-chloroaniline would yield N-(4-chlorophenyl)-itaconimide.

Michael Addition: A Michael addition of a nitrogen nucleophile, such as benzylamine, to the double bond of the itaconimide would introduce a protected amino group at the desired position.

Reduction of the Succinimide: Selective reduction of one of the carbonyl groups of the succinimide ring would form the γ-lactam (pyrrolidinone) ring. This can be a challenging step requiring careful selection of reducing agents.

Deprotection: Removal of the protecting group from the amino function would yield the final product, this compound.

Optimization Strategies for Synthesis and Yield

Table 1: Potential Optimization Strategies

| Parameter | Strategy | Expected Outcome |

| Reaction Conditions | Screening of solvents, temperatures, and reaction times for each step. | Increased reaction rates and minimized side product formation. |

| Reagents | Evaluation of different coupling agents for amide bond formation or reducing agents for lactam formation. | Higher yields and improved selectivity. |

| Protecting Groups | Selection of optimal protecting groups for the amino function that are stable under reaction conditions and easily removable. | Prevention of unwanted side reactions and simplified purification. |

| Purification Methods | Development of efficient crystallization or chromatographic purification protocols. | Improved purity of intermediates and the final product. |

| Catalysis | Investigation of catalytic methods, such as transition metal catalysis, to facilitate key bond-forming reactions. | Milder reaction conditions and increased efficiency. |

Green Chemistry Approaches in the Synthesis of Pyrrolidinone Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidinones to minimize environmental impact.

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalysts, including biocatalysts and reusable solid catalysts, to reduce energy consumption and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates to save time, energy, and resources. For example, a one-pot synthesis of pyrrolidinone derivatives from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation in an ethanolic citric acid solution has been reported as a green approach. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The 4-amino group in this compound is attached to a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, as different enantiomers can exhibit distinct biological activities.

Several strategies can be employed for the stereoselective synthesis:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material, such as an amino acid like glutamic acid or aspartic acid. The inherent chirality of the starting material is carried through the synthetic sequence to yield the desired enantiomer of the final product.

Chiral Auxiliaries: Using a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. The auxiliary is later removed to provide the enantiomerically enriched product.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method for generating enantiomerically pure compounds. For example, asymmetric hydrogenation or asymmetric Michael additions can be used to set the stereocenter.

Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

Derivatization Strategies and Scaffold Modification for Analog Generation

The this compound scaffold offers several points for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

Table 2: Derivatization Strategies

| Position of Modification | Functional Group | Potential Derivatization Reactions |

| 4-Amino Group | Primary Amine | Acylation, alkylation, sulfonylation, reductive amination to form secondary or tertiary amines. |

| Aromatic Ring | Chlorophenyl Group | Introduction of other substituents (e.g., fluoro, bromo, methyl, methoxy) on the phenyl ring by starting with differently substituted anilines. |

| Pyrrolidinone Ring | C-H bonds | Functionalization of the pyrrolidinone ring at other positions, although this can be more challenging. |

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, which is crucial for the development of new compounds with optimized properties.

Amine Functionalization via Various Reaction Classes

The primary amino group at the 4-position of the pyrrolidinone ring serves as a versatile handle for introducing a diverse range of functional groups through well-established reaction classes such as acylation, alkylation, and reductive amination. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Acylation of the 4-amino group to form the corresponding amides is a common and straightforward transformation. This reaction is typically achieved by treating the parent amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Research on related N-acetylpyrrolidine derivatives has demonstrated the feasibility of such transformations. nih.gov For instance, the acylation of a primary amine on a pyrrolidine (B122466) scaffold can be achieved using various acylating agents under standard conditions. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Table 1: Representative Acylation Reactions of Amines This table presents a generalized scheme for the acylation of a primary amine, adaptable to this compound.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(1-(4-chlorophenyl)-2-oxopyrrolidin-4-yl)acetamide |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(1-(4-chlorophenyl)-2-oxopyrrolidin-4-yl)benzamide |

| Acetic anhydride | Sodium acetate | Acetic acid | N-(1-(4-chlorophenyl)-2-oxopyrrolidin-4-yl)acetamide |

Direct alkylation of the 4-amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines. To achieve mono-alkylation, reductive amination is often the preferred method. In cases where direct alkylation is employed, the reaction conditions, such as stoichiometry and temperature, must be carefully controlled.

Reductive amination is a powerful and widely used method for the N-alkylation of amines. organic-chemistry.orgorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the reaction of the primary amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding secondary or tertiary amine. mdpi.comnih.gov

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical for the success of the reaction, with milder reagents like NaBH₃CN being particularly effective as they selectively reduce the iminium ion in the presence of the carbonyl starting material.

A study on the catalytic reductive amination of aromatic aldehydes has shown high yields of the corresponding amines using various catalysts. mdpi.com This methodology can be readily applied to the 4-amino group of 1-(4-chlorophenyl)pyrrolidin-2-one.

Table 2: Reductive Amination of this compound with Various Aldehydes This table illustrates the expected products from the reductive amination of the target compound with different aldehydes, based on general principles of the reaction.

| Aldehyde | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN | 4-(Methylamino)-1-(4-chlorophenyl)pyrrolidin-2-one |

| Benzaldehyde | NaBH(OAc)₃ | 4-(Benzylamino)-1-(4-chlorophenyl)pyrrolidin-2-one |

| Acetaldehyde | NaBH₄ | 4-(Ethylamino)-1-(4-chlorophenyl)pyrrolidin-2-one |

Pyrrolidinone Ring System Modifications

Modifications to the pyrrolidinone ring itself can lead to a wide range of analogues with potentially novel properties. These modifications can include the introduction of substituents at various positions or even ring-opening and subsequent recyclization to form different heterocyclic systems.

The diastereoselective synthesis of substituted pyrrolidines is a well-established field, often employing strategies like intramolecular aminooxygenation of alkenes to create stereochemically defined pyrrolidine rings. nih.gov While not directly modifying a pre-existing ring, these methods are crucial for accessing substituted pyrrolidinone precursors.

Furthermore, the synthesis of 5-substituted-4-amino-pyrrolidin-2-ones has been explored, providing a route to analogues with functionality at the C-5 position. researchgate.net These methods often involve multi-step sequences starting from acyclic precursors.

Table 3: Potential Pyrrolidinone Ring Modifications This table outlines hypothetical modifications to the pyrrolidinone ring of the target compound based on known synthetic methods for related structures.

| Modification Type | Synthetic Approach | Potential Product |

| C-5 Alkylation | Enolate formation followed by alkylation | 4-Amino-1-(4-chlorophenyl)-5-alkylpyrrolidin-2-one |

| C-3 Functionalization | Michael addition to an α,β-unsaturated lactam precursor | 4-Amino-1-(4-chlorophenyl)-3-substituted-pyrrolidin-2-one |

| Ring Opening | Hydrolysis of the lactam | 4-Amino-5-(4-chlorophenylamino)-5-oxopentanoic acid |

Aromatic Substituent Variations on the Chlorophenyl Moiety

Varying the substituents on the 1-phenyl ring is a key strategy for modulating the electronic and steric properties of the molecule, which can significantly impact its biological activity. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and various anilines demonstrates the feasibility of introducing a wide range of substituted phenyl groups at the N-1 position. mdpi.comnih.gov

For the existing 1-(4-chlorophenyl)pyrrolidin-2-one scaffold, further modifications to the chlorophenyl ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions, although the lactam nitrogen can influence the reactivity and regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon or carbon-nitrogen bonds to the aromatic ring. nih.govrsc.orgnih.gov These reactions would typically involve converting the chloro group into a more reactive functional group, such as a boronic acid or an amine, or coupling with a suitable partner.

Table 4: Aromatic Substituent Variations via Cross-Coupling Reactions This table provides examples of potential modifications to the chlorophenyl moiety using palladium-catalyzed cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 4-Amino-1-(biphenyl-4-yl)pyrrolidin-2-one |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Xantphos | 4-Amino-1-(4-(phenylamino)phenyl)pyrrolidin-2-one |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 4-Amino-1-(4-(phenylethynyl)phenyl)pyrrolidin-2-one |

Structure Activity Relationship Sar Studies of 4 Amino 1 4 Chlorophenyl Pyrrolidin 2 One and Its Derivatives

Design Principles for Systematic SAR Investigations

Key strategies employed in a systematic SAR-driven investigation include:

Identification of Key Structural Features: The initial step involves identifying the primary components of the lead compound: the 4-amino group, the 1-(4-chlorophenyl) substituent, and the central pyrrolidinone scaffold. Each of these is a candidate for modification. numberanalytics.com

Modification of Functional Groups: This strategy involves altering the functional groups to probe their role in target interaction. For instance, the amino group at position 4 could be alkylated, acylated, or its basicity altered to understand its role in hydrogen bonding or ionic interactions. numberanalytics.com

Stereochemistry Optimization: The spatial arrangement of atoms is critical for biological activity. numberanalytics.com If chiral centers exist or are introduced, each stereoisomer is synthesized and tested independently to determine the optimal three-dimensional conformation for target binding.

Scaffold Hopping: In more advanced stages, the central pyrrolidinone ring might be replaced with other cyclic structures (e.g., piperidinone, cyclopentanone) to explore if alternative scaffolds can maintain or improve the spatial orientation of the key interacting groups while offering superior properties. numberanalytics.com

These investigations typically involve synthesizing a library of related compounds where systematic changes are made to the parent structure. Each new analogue is then subjected to biological assays to measure its activity, allowing for the construction of a comprehensive SAR map. oncodesign-services.com

Impact of Functional Group Modifications on Biological Activity Profiles in vitro

The biological activity of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one is intrinsically linked to its three-dimensional structure and the specific properties of its constituent functional groups. Modifications to any part of the molecule can significantly alter its interaction with biological targets.

The amino group at the 4-position of the pyrrolidinone ring is a critical feature, likely serving as a key interaction point with a biological target. Its primary role is often to act as a hydrogen bond donor or, in its protonated state, to form ionic bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor's binding pocket. frontiersin.org

SAR studies would systematically probe the importance of this group through several modifications:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the amine would determine if a primary amine is essential or if secondary or tertiary amines are tolerated or even preferred.

Acylation: Converting the amine to an amide would neutralize its basicity and change its hydrogen bonding capability from a donor to a donor/acceptor, which can clarify the nature of its interaction with the target.

Stereochemistry: The orientation of the amino group (R vs. S configuration) is crucial. Studies on related compounds like 4-aminopyrrolidine-2,4-dicarboxylate have shown that biological interactions are highly stereospecific. nih.gov

The following table illustrates hypothetical SAR data for modifications at the 4-amino position, demonstrating how changes could influence biological activity.

| Compound | Modification at Position 4 | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Parent | -NH₂ | 50 | Forms key hydrogen/ionic bond with the target. |

| Analogue 1 | -NH(CH₃) | 75 | Slight steric hindrance may weaken the interaction slightly. |

| Analogue 2 | -N(CH₃)₂ | 400 | Increased steric bulk and loss of hydrogen bond donation capacity significantly reduce binding affinity. |

| Analogue 3 | -NHC(O)CH₃ | >1000 | Neutralization of basicity and altered hydrogen bonding profile abolish the key interaction. |

| Analogue 4 | -OH | >5000 | The hydroxyl group cannot replicate the necessary basic or hydrogen bonding character of the amine. |

The 1-(4-chlorophenyl) group is a significant structural component that likely anchors the molecule in a hydrophobic pocket of the target protein. Its characteristics influence potency, selectivity, and pharmacokinetic properties. The chlorine atom at the para-position plays a specific role through both electronic and steric effects.

SAR studies focusing on this moiety would explore:

Positional Isomers: Moving the chlorine atom to the ortho- or meta-positions would reveal the spatial tolerance of the binding pocket.

Halogen Substitution: Replacing chlorine with other halogens (F, Br, I) can fine-tune the electronic and lipophilic properties of the ring.

Other Substituents: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) in place of chlorine can modulate the ring's electronics and its interactions (e.g., pi-pi stacking) with the target. nih.govresearchgate.net

The table below presents a hypothetical SAR for modifications to the phenyl ring substituent.

| Compound | Substituent at Position 4 of Phenyl Ring | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Parent | -Cl | 50 | Optimal balance of size, electronics, and lipophilicity for the binding pocket. |

| Analogue 5 | -H | 200 | Loss of halogen bond or specific hydrophobic interaction reduces potency. |

| Analogue 6 | -F | 65 | Fluorine is smaller and may provide a slightly less optimal hydrophobic interaction. |

| Analogue 7 | -CH₃ | 150 | The methyl group alters the electronics and may introduce minor steric clashes. |

| Analogue 8 | -OCH₃ | 350 | The bulkier methoxy (B1213986) group may not fit well in the binding pocket. |

| Analogue 9 | -CF₃ | 45 | The trifluoromethyl group is a strong electron-withdrawing group and can enhance hydrophobic interactions, potentially improving potency. |

The pyrrolidinone ring acts as a rigid scaffold, holding the 4-amino and 1-aryl substituents in a specific three-dimensional orientation. This pre-organization reduces the entropic penalty of binding to a target, which can contribute to higher binding affinity. acs.orgnih.gov The conformation of the five-membered ring is not perfectly flat and can adopt specific "envelope" or "twist" conformations, one of which may be strongly preferred for optimal fitting into the binding site. acs.org The rigidity of this core ensures that the key interacting functional groups are presented to the target receptor in the correct geometry for a high-quality binding event. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of analogues of this compound, a QSAR model could predict the activity of newly designed compounds, thereby prioritizing synthesis efforts and accelerating the drug discovery process. nih.gov

The foundation of a successful QSAR model is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. scilit.com For analogues of this compound, these descriptors would be calculated using quantum chemical and molecular modeling software. nih.gov They are typically categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule and include properties like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uran.ua

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. uran.ua

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common descriptor being the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index. nih.gov

3D-QSAR Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D descriptors based on the steric and electrostatic fields surrounding the aligned molecules. mdpi.com

The table below lists key descriptor types and their relevance in a QSAR study.

| Descriptor Class | Example Descriptors | Calculation Method | Relevance to Biological Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Computational algorithms (e.g., CLogP, ALOGP) | Influences membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment, Partial Atomic Charges | Quantum Mechanics (e.g., DFT, AM1) | Governs electrostatic and polar interactions, including hydrogen bonding. |

| Steric | Molecular Weight (MW), Molar Refractivity (MR) | Molecular modeling software | Relates to the size and shape of the molecule and how well it fits into the binding site. |

| Topological | Polar Surface Area (TPSA), Number of Rotatable Bonds | 2D structure analysis | TPSA is a predictor of membrane permeability. Rotatable bonds relate to conformational flexibility. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energies | Quantum Mechanics | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. uran.ua |

Once calculated for a series of known active and inactive analogues (the "training set"), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links the descriptors to the biological activity. The resulting model's predictive power is then validated using an external "test set" of compounds not used in the model's creation. nih.govmdpi.com

Model Development, Validation, and Statistical Significance

In the field of medicinal chemistry, the development of predictive models is a cornerstone of modern drug design. For classes of compounds like this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling, particularly three-dimensional QSAR (3D-QSAR), is employed to correlate the chemical structure of molecules with their biological activity.

The development of these models begins with the selection of a series of analogous compounds with known biological activities. The three-dimensional structures of these molecules are computationally generated and aligned based on a common scaffold. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then utilized. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA extends this by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These calculated fields serve as molecular descriptors that quantify the structural features of the compounds.

Once the descriptors are generated, statistical techniques, most commonly Partial Least Squares (PLS) analysis, are used to build a mathematical model that links the variations in these descriptors to the observed differences in biological activity. The primary goal is to create an equation that can accurately predict the activity of new, unsynthesized compounds.

The reliability and predictive power of a developed QSAR model are paramount and must be rigorously assessed through a process of validation. nih.gov This involves several statistical metrics:

Correlation Coefficient (R²): This value indicates the goodness of fit of the model, representing the proportion of variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a stronger correlation. nih.gov

Cross-validated Correlation Coefficient (Q²): This is a more robust indicator of the model's predictive ability. It is typically calculated using the "leave-one-out" (LOO) or "leave-many-out" (LMO) cross-validation methods. nih.gov In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. A Q² value greater than 0.5 is generally considered indicative of a model with reasonable predictive capability, while a value greater than 0.7 suggests a highly stable and predictive model. nih.gov

External Validation: The most definitive test of a model's predictive power involves using an external test set—a subset of compounds that were not used in the model's development. The model's ability to predict the activity of these compounds provides a measure of its real-world utility. nih.gov

Table 1: Illustrative Statistical Validation Parameters for a 3D-QSAR Model of Pyrrolidin-2-one Analogs

| Statistical Parameter | Description | Typical Value |

| R² | Coefficient of determination; indicates goodness of fit. | > 0.9 |

| Q² (LOO) | Cross-validated coefficient from Leave-One-Out; indicates internal predictive ability. | > 0.5 |

| F-test value | Fisher's F-statistic; indicates the statistical significance of the model. | High value |

| Standard Error of Estimate (SEE) | A measure of the model's accuracy in predicting the activity. | Low value |

| Optimal Number of Components (N) | The number of principal components used in the PLS analysis that yields the best model. | Varies |

Note: The values presented in this table are illustrative of typical statistical results for a robust 3D-QSAR model and are based on general findings for various classes of inhibitors, not specifically for this compound due to the absence of publicly available specific model data.

Predictive Applications in Rational Compound Design

The ultimate purpose of developing statistically robust QSAR models is their application in the rational design of new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov The insights gained from SAR and the visual representation of 3D-QSAR models, through contour maps, guide medicinal chemists in making targeted structural modifications to a lead compound.

For the class of pyrrolidin-2-one derivatives, particularly those investigated as Factor Xa (fXa) inhibitors, structure and property-based design has been a successful strategy. nih.govnih.govnih.gov The predictive models and SAR data help to identify key interaction points within the target's binding site. For instance, in the design of fXa inhibitors, the pyrrolidin-2-one core often serves as a central scaffold, with various substituents positioned to interact with specific pockets (e.g., S1, S4) of the fXa active site.

The predictive applications manifest in several ways:

Virtual Screening: A validated QSAR model can be used to screen large virtual libraries of compounds, prioritizing those predicted to have high activity for synthesis and biological testing. This significantly reduces the time and resources required compared to traditional high-throughput screening.

Lead Optimization: Contour maps from CoMFA and CoMSIA models provide a visual guide for optimizing a lead compound. For example, a map might show a region where bulky, electron-withdrawing groups increase activity, or another area where hydrogen bond donors are beneficial. nih.gov This allows chemists to design specific modifications, such as adding a particular functional group at a precise location on the pyrrolidin-2-one scaffold, to enhance binding affinity.

Designing for Selectivity: By developing separate QSAR models for a target and related off-target proteins, it is possible to design compounds that maximize interactions with the desired target while minimizing those with others, thereby improving the selectivity profile and reducing potential side effects.

In the context of pyrrolidin-2-one based fXa inhibitors, rational design has led to the exploration of various motifs at different positions of the core structure. nih.govnih.gov For example, modifications at the P4 position with groups like aminoindane and phenylpyrrolidine were systematically evaluated to improve potency and pharmacokinetic properties. nih.gov This structure-based approach, informed by predictive modeling, led to the identification of compounds with not only high potency but also favorable oral bioavailability, demonstrating the power of these predictive tools in advancing drug discovery projects. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Pyrrolidin-2-one Derivatives

| Structural Position / Modification | Observation | Impact on Activity |

| Pyrrolidin-2-one Core | Serves as a rigid and effective central scaffold. | Essential for maintaining the correct orientation of substituents. |

| 1-Aryl Group (e.g., 4-chlorophenyl) | Occupies a key binding pocket (e.g., S1 pocket in fXa). | Substituents on this ring significantly influence potency and selectivity. |

| 4-Amino Group | Often involved in crucial hydrogen bonding interactions with the target protein. | Essential for binding affinity. |

| Substituents at P4 position (for fXa inhibitors) | Introduction of biaryl or heterocyclic motifs. | Can significantly enhance potency and modulate pharmacokinetic properties. nih.gov |

| Stereochemistry | The spatial arrangement of substituents on the pyrrolidine (B122466) ring. | Often critical for activity, with one stereoisomer being significantly more active. |

Mechanistic Investigations of 4 Amino 1 4 Chlorophenyl Pyrrolidin 2 One in Cellular and Biochemical Systems in Vitro

Identification of Putative Molecular Targets

Comprehensive searches for in vitro studies identifying the molecular targets of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one yielded no specific results.

Enzyme Binding and Inhibition Studies in vitro

No published data were found detailing the screening of this compound against specific enzymes or panels of enzymes. Consequently, there is no information on its inhibitory constants (e.g., IC₅₀, Kᵢ) or its mode of action as an enzyme inhibitor.

Receptor Ligand Binding Assays and Affinity Profiling in vitro

There is no available information from in vitro receptor binding assays that would define the affinity of this compound for any specific physiological receptors. Affinity profiling studies, which would characterize its binding selectivity across a range of receptors, have not been reported in the public domain.

Protein-Protein Interaction Modulations

Investigations into whether this compound can modulate protein-protein interactions are absent from the current scientific literature. Such studies are crucial for understanding the potential therapeutic applications of a compound in diseases driven by aberrant protein complexes.

Modulation of Cellular Signaling Pathways by this compound

Specific studies on the effects of this compound on cellular signaling pathways are not available.

Investigations in Angiogenesis-Related Pathways in vitro

There are no published in vitro studies examining the impact of this compound on angiogenesis. Key processes such as endothelial cell proliferation, migration, and tube formation have not been assessed in the presence of this compound.

Mechanisms in Anti-infection Research in vitro

The potential anti-infective properties of this compound have not been explored in vitro. There are no reports of its activity against bacterial, viral, fungal, or parasitic pathogens, nor any investigation into its mechanism of action in such contexts.

Studies on Apoptosis and Cell Cycle Regulation in vitro

No studies were found that investigated the effects of this compound on apoptosis or cell cycle regulation in any in vitro system.

Exploration of Autophagy Modulation in vitro

There is no available research detailing the exploration of this compound's potential to modulate autophagy in vitro.

Impact on Cytoskeletal Signaling and DNA Damage Response in vitro

Information regarding the impact of this compound on cytoskeletal signaling pathways or the DNA damage response in vitro is not present in the current body of scientific literature.

Role in Epigenetic Regulation in vitro

No in vitro studies have been published that examine the role of this compound in epigenetic regulation.

Interactions with GPCR and G Protein Signaling Pathways in vitro

There are no documented in vitro investigations into the interactions of this compound with G protein-coupled receptors (GPCRs) or their associated G protein signaling pathways.

Studies on Immunology and Inflammation Pathways in vitro

No research has been published on the effects of this compound on immunology and inflammation pathways in in vitro models.

Analysis of JAK/STAT and MAPK Pathway Involvement in vitro

There is a lack of available data from in vitro analyses concerning the involvement of this compound in the JAK/STAT or MAPK signaling pathways.

Effects on Membrane Transporters and Ion Channels in vitro

An evaluation of this compound's effects on membrane transporters and ion channels would be a critical step in characterizing its pharmacological profile. Membrane proteins are essential for cellular communication and homeostasis, making them common targets for therapeutic agents. In vitro assays, such as patch-clamp electrophysiology on cells expressing specific channels (e.g., sodium, potassium, or calcium channels) or radioligand binding assays, would be required to determine if the compound has any inhibitory or modulatory activity. Such studies would reveal whether the compound could influence neuronal excitability or cellular transport processes, but no such studies have been published for this specific molecule.

Investigations into Metabolism and Neuronal Signaling in vitro

To understand the compound's cellular disposition and impact on neuronal processes, in vitro metabolic stability assays using liver microsomes or hepatocytes would be necessary. These studies would identify potential metabolic pathways and the rate of degradation of the compound. Furthermore, its influence on neuronal signaling could be assessed using primary neuronal cultures or cell lines. Assays measuring neurotransmitter release, uptake, or receptor binding would provide insights into its potential neuromodulatory activities. Currently, there is no available data on the metabolic fate or the neuronal signaling effects of this compound.

Modulation of NF-κB, PI3K/Akt/mTOR, and Protease Pathways in vitro

The NF-κB and PI3K/Akt/mTOR pathways are central to cellular processes like inflammation, proliferation, and survival. nih.govchemicalbook.com To determine if this compound modulates these pathways, a series of biochemical and cellular assays would be needed. Western blotting could be used to measure the phosphorylation status of key proteins like Akt, mTOR, and IκBα in treated cells. chemicalbook.com Additionally, its activity against various proteases could be screened using enzymatic assays. Such research would clarify if the compound has potential applications in oncology or inflammatory diseases, but this information is not available in the current body of scientific literature.

Research on Protein Tyrosine Kinase Activity and Stem Cell/Wnt Pathways in vitro

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cell growth and differentiation, and their dysregulation is often implicated in cancer. researchgate.net A comprehensive in vitro kinase screening panel would be necessary to determine if this compound possesses any inhibitory activity against a broad range of PTKs. The Wnt signaling pathway is fundamental in embryonic development and stem cell maintenance. nih.gov Its potential modulation by the compound could be investigated using cell lines with reporters for Wnt pathway activation, such as TCF/LEF-driven luciferase assays. No published studies have explored the effects of this compound on PTKs or the Wnt pathway.

Involvement in TGF-beta/Smad, Ubiquitin, and Vitamin D Related Pathways in vitro

The TGF-beta/Smad pathway regulates a multitude of cellular functions, including differentiation and immune responses. nih.govbiorxiv.org The ubiquitin-proteasome system is vital for protein degradation and cellular regulation. The Vitamin D signaling pathway plays a role in calcium homeostasis and immune function. Investigating the compound's interaction with these pathways would require specific in vitro assays, such as measuring Smad phosphorylation, ubiquitin ligase activity, or vitamin D receptor activation. There is currently no scientific literature detailing any such investigations for this compound.

Cellular Assays for Biological Activity Profiling in vitro

Cell-based Reporter Gene Assays

Cell-based reporter gene assays are a powerful tool for screening and characterizing the biological activity of compounds. acrotein.com These assays utilize a reporter gene (such as luciferase or green fluorescent protein) linked to a specific genetic regulatory element that responds to the activation or inhibition of a particular signaling pathway. For instance, to test the effect of this compound on the NF-κB pathway, a cell line containing a luciferase gene under the control of an NF-κB response element could be used. nih.gov A change in light output upon treatment with the compound would indicate modulation of the pathway. While this methodology is standard, no studies have been published that apply it to this compound.

| Pathway | Assay Type | Potential Endpoint Measured | Status for this compound |

| NF-κB Signaling | Reporter Gene Assay | Luciferase activity driven by NF-κB response elements | No Data Available |

| PI3K/Akt/mTOR Signaling | Western Blot | Phosphorylation levels of Akt, mTOR, S6K | No Data Available |

| Wnt Signaling | Reporter Gene Assay | Luciferase activity driven by TCF/LEF response elements | No Data Available |

| TGF-beta/Smad Signaling | Western Blot | Phosphorylation levels of Smad2/3 | No Data Available |

| Protein Tyrosine Kinases | Kinase Inhibition Panel | IC50 values against a panel of tyrosine kinases | No Data Available |

| Ion Channels | Patch-Clamp Electrophysiology | Changes in ion channel currents (e.g., Na+, K+, Ca2+) | No Data Available |

High-Throughput Screening (HTS) Methodologies for Novel Activities

There is no publicly available information detailing the use of high-throughput screening (HTS) methodologies to identify novel activities of this compound. HTS is a common strategy in drug discovery to screen large libraries of compounds against specific biological targets. However, no such screening campaigns or their results have been published for this particular compound.

Phenotypic Screening Approaches and Morphological Analyses

Similarly, there is a lack of published research on the use of phenotypic screening approaches and morphological analyses to investigate the effects of this compound on cells. Phenotypic screening, which assesses the effects of compounds on cell morphology and function without a preconceived target, has not been documented for this molecule. Consequently, no data on its impact on cellular phenotypes or morphology are available.

Due to the absence of research data for this compound in the specified areas, no data tables or detailed research findings can be provided.

Advanced Spectroscopic and Computational Analyses of 4 Amino 1 4 Chlorophenyl Pyrrolidin 2 One

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural confirmation and detailed conformational analysis of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one rely on a suite of advanced spectroscopic methods. These techniques provide complementary information, from atomic connectivity to precise mass and three-dimensional arrangement.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Multidimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of the molecule. While one-dimensional spectra provide initial information, 2D-NMR experiments are crucial for a molecule of this complexity.

2D-NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. A COSY spectrum would reveal the spin-spin coupling network within the pyrrolidinone ring, showing correlations between the protons at C3, C4, and C5. The HSQC experiment directly links each proton to its attached carbon atom. The HMBC spectrum is key for identifying longer-range (2-3 bond) correlations, which would definitively connect the chlorophenyl ring to the nitrogen atom (N1) of the pyrrolidinone ring and establish the position of the amino group at C4.

Solid-State NMR (SS-NMR): In the absence of a single crystal suitable for X-ray diffraction, SS-NMR could provide valuable information about the molecule's structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of solid samples, revealing information about molecular symmetry and intermolecular interactions that may differ from the solution state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D-NMR Correlations (HMBC) |

|---|---|---|---|

| C2 (C=O) | - | ~175 | H5, H3 |

| C3 | ~2.5-2.8 (2H) | ~35 | H4, H5 |

| C4 | ~3.8-4.1 (1H) | ~50 | H3, H5, NH₂ |

| C5 | ~3.6-3.9 (2H) | ~48 | H3, H4, H2'/H6' |

| C1' | - | ~138 | H2'/H6', H5 |

| C2'/C6' | ~7.6 (d, 2H) | ~120 | H3'/H5' |

| C3'/C5' | ~7.4 (d, 2H) | ~129 | H2'/H6' |

| C4' | - | ~133 | H3'/H5' |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. csic.es By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS can provide an exact mass that corresponds to a unique molecular formula. nih.gov This technique is superior to low-resolution mass spectrometry as it can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₁ClN₂O), the expected exact mass can be calculated and compared to the experimental value. Electrospray ionization (ESI) is a common technique used for such analyses, typically generating the protonated molecule [M+H]⁺ in positive ion mode. mdpi.com

Table 2: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₁₁³⁵ClN₂O | 210.0560 |

| [M+H]⁺ | C₁₀H₁₂³⁵ClN₂O⁺ | 211.0638 |

| [M] | C₁₀H₁₁³⁷ClN₂O | 212.0530 |

The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope peak appearing at M+2 with an intensity of approximately one-third that of the ³⁵Cl peak, further confirming the presence of a single chlorine atom.

While no specific metabolite identification studies for this compound are publicly available, HRMS coupled with liquid chromatography (LC-HRMS) would be the primary method for such research. muni.cz This approach would involve analyzing biological samples (e.g., plasma, urine) after administration of the compound to identify metabolic products, such as hydroxylated, N-dealkylated, or glucuronidated species, based on their exact masses and fragmentation patterns.

X-ray Crystallography of this compound and its Complexes with Biological Targets

X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. researchgate.net Obtaining a single crystal of this compound would allow for the elucidation of its solid-state conformation and intermolecular interactions, such as hydrogen bonding. The amino group (NH₂) and the amide N-H (if tautomerism occurs, though unlikely for the lactam) can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions dictate the crystal packing arrangement. mdpi.com

Although no crystal structure for this specific compound has been reported in open literature, analysis of related pyrrolidinone structures reveals that the five-membered ring typically adopts a non-planar conformation, such as an envelope or twist form, to minimize steric strain. researchgate.netnih.gov Crystallographic analysis would also precisely define the orientation of the 4-chlorophenyl substituent relative to the pyrrolidinone ring.

Furthermore, co-crystallization of this compound with a biological target (e.g., an enzyme or receptor) would provide invaluable insight into its binding mode. Such studies are crucial in drug design and medicinal chemistry to understand the specific interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern molecular recognition and biological activity. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the key functional groups. The C=O stretching vibration (Amide I band) of the five-membered γ-lactam ring is expected to appear in the range of 1700-1750 cm⁻¹. pg.edu.pl The N-H stretching vibrations from the primary amino group would likely be observed as a pair of bands around 3300-3500 cm⁻¹. spcmc.ac.in Other significant peaks would include C-N stretching, aromatic C=C stretching from the chlorophenyl ring (around 1600 cm⁻¹), and the C-Cl stretching vibration at lower wavenumbers. pg.edu.plspcmc.ac.in

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds, such as the aromatic ring C=C bonds, often produce strong Raman signals. rsc.org This technique is particularly useful for studying conformational changes and is less susceptible to interference from aqueous media, which could be an advantage for studying interactions in biological systems. pitt.edu

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Strong |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Amide I) | γ-Lactam | 1700 - 1750 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1580 - 1610 | Medium-Strong | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium | Weak |

| C-N Stretch | Amine/Amide | 1200 - 1400 | Medium | Medium |

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful predictive tools that complement experimental data, offering insights into the electronic properties and reactivity of a molecule that can be difficult to obtain through experimentation alone.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the properties of organic molecules. materialsciencejournal.orgnih.gov

Geometry Optimization and Spectroscopic Prediction: By using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, the lowest energy conformation (optimized geometry) of this compound can be calculated. materialsciencejournal.org From this optimized structure, vibrational frequencies (IR and Raman) can be predicted. Comparing these calculated spectra with experimental data serves as a validation of both the calculation and the experimental assignments. nih.gov

Electronic Structure and Reactivity: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red (e.g., around the carbonyl oxygen and amino nitrogen), and electron-poor regions (electrophilic sites), colored blue (e.g., around the acidic protons). materialsciencejournal.org This information is invaluable for predicting how the molecule will interact with other reagents or biological receptors.

Table 4: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -6.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | ~ 4.5 eV |

Note: These values are estimations based on similar structures and would require specific DFT calculations for confirmation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide crucial insights into its conformational flexibility and how it interacts with potential biological targets.

A typical MD simulation protocol would involve placing the compound in a simulated physiological environment, such as a water box with ions, and then calculating the forces between atoms and their subsequent movements over a set period. This would allow for the exploration of the compound's conformational landscape, identifying the most stable three-dimensional arrangements and the energy barriers between them.

For instance, in studies of similar heterocyclic compounds, MD simulations have been used to understand how different conformers might bind to a receptor's active site. The dynamics of the pyrrolidinone ring, the orientation of the 4-chlorophenyl group, and the flexibility of the amino substituent would be of particular interest. The simulation would reveal how these different parts of the molecule move and interact with their surroundings, which is critical for understanding its biological activity.

Furthermore, if a putative biological target for this compound were identified, MD simulations could be employed to study the stability of the ligand-protein complex. By observing the interactions over time, researchers can assess the durability of hydrogen bonds, hydrophobic interactions, and other forces that hold the compound in the binding pocket. This information is invaluable for predicting the compound's affinity and residence time at the receptor, key parameters in drug design. While no specific MD simulation data for this compound is available, the general methodology provides a robust framework for its future computational analysis.

Molecular Docking Studies to Predict Binding Modes and Affinities with Putative Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding.

In a typical molecular docking workflow, a three-dimensional structure of the compound is placed into the binding site of a target protein. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity. This scoring is often based on a force field that estimates the strength of interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

Although specific docking studies for this compound are not reported, research on analogous compounds with pyrrolidinone scaffolds has demonstrated the utility of this approach. For example, derivatives of pyrrolidinone have been docked into the active sites of various enzymes to predict their inhibitory potential. The 4-chlorophenyl group of the target compound would likely engage in hydrophobic interactions or halogen bonding within a receptor's binding pocket, while the amino group and the carbonyl oxygen of the pyrrolidinone ring could act as hydrogen bond donors and acceptors, respectively.

The results of molecular docking studies are typically presented in a table that includes the predicted binding energy (or docking score) and a list of the key interacting residues in the protein. This information can guide the chemical modification of the compound to improve its binding affinity and selectivity for a particular target.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

| Putative Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Kinase A | -8.5 | Leu83, Val65 | Hydrophobic |

| Asp184 | Hydrogen Bond with Amino Group | ||

| Phe182 | π-π Stacking with Chlorophenyl Ring | ||

| Protease B | -7.2 | Gly121, Ile122 | van der Waals |

| Ser120 | Hydrogen Bond with Carbonyl Oxygen |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pharmacophore Modeling and Virtual Screening for Ligand Design and Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of features, a process known as virtual screening.

For this compound, a pharmacophore model could be generated based on its structure and known biological activity (if any) or based on the binding site of a known target. A potential pharmacophore model for this compound might include a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carbonyl oxygen), a hydrophobic feature (from the chlorophenyl ring), and an aromatic feature.

Virtual screening using such a pharmacophore model would involve computationally filtering through libraries of millions of compounds to identify those that match the pharmacophoric features. This is a cost-effective method for identifying novel hit compounds that can then be tested experimentally. The identified hits can serve as starting points for the design of new ligands with improved potency, selectivity, or pharmacokinetic properties.

The process of pharmacophore-based virtual screening can be summarized in the following steps:

Pharmacophore Model Generation: Defining the key chemical features and their spatial arrangement.

Database Preparation: Preparing a large library of 3D chemical structures for screening.

Virtual Screening: Searching the database for molecules that fit the pharmacophore model.

Hit Filtering and Selection: Ranking the identified hits based on various criteria and selecting a subset for experimental validation.

This approach has been successfully applied to discover new inhibitors for a wide range of biological targets and could be a valuable strategy for exploring the therapeutic potential of this compound and its analogs.

Potential Applications and Research Directions for 4 Amino 1 4 Chlorophenyl Pyrrolidin 2 One in Chemical Biology

Use as a Chemical Probe for Target Validation and Elucidation of Biological Pathways in vitro

A chemical probe is a small molecule that can be used to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. Given its structural features, 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one could be developed into a chemical probe for target validation and the elucidation of biological pathways.

The primary amino group on the pyrrolidine (B122466) ring serves as a crucial reactive handle for the attachment of reporter tags, such as fluorophores or biotin (B1667282), without significantly altering the core structure that may be responsible for its biological activity. This allows for the visualization and tracking of the molecule's interactions within a cellular context.

The development of such a probe would involve synthesizing derivatives where the amino group is functionalized. These derivatized probes could then be used in a variety of in vitro assays to identify and validate new biological targets. For instance, if the parent compound exhibits a specific cellular phenotype, a tagged version could be used to pull down its interacting proteins, thereby identifying the molecular target responsible for the observed effect. This approach is a cornerstone of modern chemical biology for deconvoluting complex biological pathways. researchgate.net

Development as a Scaffold for Novel Bioactive Compounds with Improved Potency and Selectivity

The pyrrolidine-2-one structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The core of this compound provides a rigid framework that can be systematically modified to optimize interactions with a biological target.

The 4-chlorophenyl group can be altered to explore the impact of different substituents on potency and selectivity. For example, modifying the position or nature of the halogen, or introducing other functional groups, could fine-tune the electronic and steric properties of the molecule to enhance binding affinity to a target protein. Similarly, the amino group can be acylated, alkylated, or used as a point of attachment for larger chemical moieties to explore the surrounding binding pocket of a target.

Structure-activity relationship (SAR) studies on derivatives of this scaffold could lead to the discovery of novel bioactive compounds with improved therapeutic potential. The three-dimensional nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which can be critical for achieving high selectivity for a specific biological target over closely related ones. researchgate.netnih.gov

Role in Fragment-Based Drug Discovery (FBDD) Campaigns and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govmdpi.comresearchgate.net Due to its relatively simple structure and adherence to the "rule of three" often applied to fragments, this compound is an ideal candidate for inclusion in fragment libraries.

The pyrrolidine and piperidine (B6355638) cores are foundational to the design of 3D fragments that explore a broader range of chemical space compared to the flat, aromatic compounds that have traditionally dominated fragment libraries. nih.gov The defined stereochemistry and rigid conformation of the pyrrolidin-2-one ring can provide valuable information about the topology of a target's binding site.

Once a fragment like this compound is identified as a "hit," it can be elaborated into a more potent lead compound through synthetic chemistry. The amino and chlorophenyl groups offer convenient points for chemical modification, allowing medicinal chemists to "grow" the fragment within the binding pocket to make additional favorable interactions. mdpi.com

Application in Proteomics and Interactomics Research (e.g., through affinity tagging)

Proteomics and interactomics aim to study the entire complement of proteins in a biological system and their interactions. Affinity-based probes, which are derived from small molecules that bind to specific proteins, are invaluable tools in this field. nih.govnih.govfrontiersin.org By attaching a reactive group and a reporter tag to this compound, it can be converted into an affinity-based probe.

Such a probe could be used in chemoproteomic experiments to identify the protein targets of the parent compound on a proteome-wide scale. nih.gov The typical design of such a probe includes three key components: a recognition element (the this compound scaffold), a reactive group (e.g., a photo-activatable crosslinker) to form a covalent bond with the target, and a reporter tag (e.g., biotin or an alkyne for click chemistry) for enrichment and identification.

These experiments can reveal not only the primary targets of the compound but also potential off-target interactions, which is crucial information in the drug development process. By understanding the full interaction profile of a molecule, researchers can better predict its biological effects and potential liabilities.

Contributions to Understanding Disease Mechanisms at a Molecular Level in vitro

By identifying and validating the biological targets of this compound and its optimized derivatives, this chemical scaffold can significantly contribute to our understanding of disease mechanisms at the molecular level. For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular enzyme implicated in a disease, it can be used as a tool to probe the role of that enzyme in cellular models of the disease.

In vitro studies using such compounds can help to dissect complex signaling pathways and to understand how their dysregulation leads to disease. By observing the cellular consequences of modulating a specific target with a small molecule, researchers can gain insights into the molecular underpinnings of various pathologies, from cancer to neurodegenerative disorders. frontiersin.org The development of potent and selective inhibitors based on the this compound scaffold could provide new avenues for therapeutic intervention.

In-depth Analysis of this compound: A Compound Awaiting Scientific Exploration

Initial research into the chemical compound this compound reveals a significant gap in publicly available academic literature. While this compound is cataloged by several chemical suppliers, indicating its synthesis and availability for research purposes, a thorough search of scientific databases and academic journals did not yield any specific studies detailing its synthesis, biological activity, or therapeutic potential. The information presented herein is based on the general understanding of its constituent chemical class, the pyrrolidinones, a well-studied group of compounds with diverse applications.

The compound, with the Chemical Abstracts Service (CAS) number 60655-93-8, is identifiable in the catalogs of various chemical suppliers. However, this availability appears to be for its potential use as a building block or intermediate in the synthesis of other molecules, rather than as an end-product with established applications. Consequently, the following sections will address the user's outline by contextualizing the potential research landscape for this compound within the broader field of pyrrolidinone chemistry, while clearly stating that specific data for this compound is not available.

Conclusion and Future Perspectives on 4 Amino 1 4 Chlorophenyl Pyrrolidin 2 One Research

A comprehensive review of existing scientific literature indicates a lack of specific academic contributions or published research findings for 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one. While the pyrrolidinone core is a prominent scaffold in medicinal chemistry, leading to the development of drugs with a wide range of activities, this particular substituted derivative has not been the subject of dedicated study in retrievable academic publications. Therefore, there are no key findings to summarize at this time. The scientific community's knowledge of this compound is currently limited to its chemical structure and availability from commercial sources.

The absence of research on this compound means that all questions regarding its properties and potential applications remain unresolved. Key challenges for initiating research on this and similar novel compounds would include:

Stereoselective Synthesis: A primary challenge in the synthesis of substituted pyrrolidinones is controlling the stereochemistry, as different stereoisomers can exhibit vastly different biological activities. Developing efficient and scalable stereoselective synthetic routes would be a critical first step.

Biological Activity Screening: A significant hurdle is the broad and resource-intensive nature of initial biological screening to identify any potential therapeutic effects. Without a clear hypothesis for its mechanism of action, a wide array of assays would be necessary.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, establishing a clear SAR would require the synthesis and testing of numerous analogues, which is a time-consuming and complex process.

Mechanism of Action Identification: A fundamental challenge lies in elucidating the specific biological targets and pathways through which a novel compound exerts its effects.

The following table outlines some of the primary unresolved questions pertaining to this compound:

| Research Area | Unresolved Questions |

| Chemical Synthesis | What are the most efficient and stereoselective methods for its synthesis? |

| What are its key physicochemical properties (e.g., solubility, stability)? | |

| Pharmacology | Does it exhibit any significant biological activity? |

| What are its potential molecular targets? | |

| What is its pharmacokinetic and pharmacodynamic profile? | |

| Toxicology | What is its in vitro and in vivo toxicity profile? |

Future research on novel pyrrolidinone derivatives like this compound could be significantly advanced by leveraging a range of emerging methodologies and technologies:

High-Throughput Screening (HTS): HTS allows for the rapid automated testing of a compound against a vast number of biological targets, which could efficiently identify potential therapeutic areas.

In Silico Modeling and AI: Computational approaches, including molecular docking and machine learning algorithms, can predict the potential biological activities and targets of a compound based on its structure, thereby guiding experimental work.

CRISPR-Cas9 Gene Editing: This technology can be employed to validate potential drug targets identified through other means by studying the effects of gene knockout on cellular responses to the compound.

Advanced Spectroscopic and Crystallographic Techniques: Modern NMR, mass spectrometry, and X-ray crystallography are crucial for unambiguously determining the structure and stereochemistry of novel compounds and their interactions with biological macromolecules.

Organ-on-a-Chip Technology: These microfluidic devices that mimic the physiology of human organs can provide more accurate predictions of a compound's efficacy and toxicity in humans compared to traditional cell cultures.

The exploration of a novel compound such as this compound inherently creates opportunities for interdisciplinary collaboration. The successful investigation of this molecule from a basic chemical entity to a potential therapeutic agent would necessitate expertise from various scientific fields: